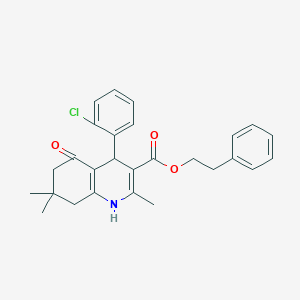
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of substituents: The bromine, chlorine, and methyl groups can be introduced through halogenation and alkylation reactions, respectively. The nitrophenyl group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of new substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various substituents can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-5-chloro-3-methyl-1H-pyrazole: Lacks the nitrophenyl group.
4-bromo-5-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group.
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the bromine group.
Uniqueness
The unique combination of bromine, chlorine, methyl, and nitrophenyl groups in 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds might not fulfill.
Eigenschaften
Molekularformel |
C10H7BrClN3O2 |
|---|---|
Molekulargewicht |
316.54 g/mol |
IUPAC-Name |
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c1-6-9(11)10(12)14(13-6)7-2-4-8(5-3-7)15(16)17/h2-5H,1H3 |
InChI-Schlüssel |
DURYXFBIUHGLMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11687942.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687958.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687959.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687983.png)

![(3E)-1-(4-acetylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687988.png)
![2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11687990.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687993.png)
![N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688015.png)
![Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate](/img/structure/B11688019.png)
